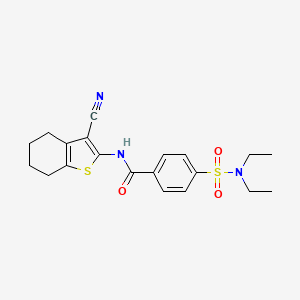

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide

Description

"N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide" is a benzamide derivative featuring a tetrahydrobenzothiophen core substituted with a cyano group at the 3-position and a 4-(diethylsulfamoyl)benzamide moiety at the 2-position.

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-3-23(4-2)28(25,26)15-11-9-14(10-12-15)19(24)22-20-17(13-21)16-7-5-6-8-18(16)27-20/h9-12H,3-8H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYWYXTYZNEEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide is a compound of interest due to its potential biological activity, particularly as an inhibitor of specific kinases. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : C16H20N4O2S

- Molecular Weight : 336.42 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.

The compound acts primarily as a selective inhibitor of the c-Jun N-terminal kinases (JNK) family, specifically JNK2 and JNK3. These kinases play crucial roles in various cellular processes, including apoptosis, inflammation, and neuronal signaling. The unique binding mode of this compound allows it to selectively inhibit these targets without affecting other members of the mitogen-activated protein kinase (MAPK) family, such as JNK1 or p38α .

Inhibition Potency

Research indicates that this compound exhibits significant inhibitory activity against JNK2 and JNK3 with reported pIC50 values:

- JNK2 : pIC50 = 6.5

- JNK3 : pIC50 = 6.7

These values suggest a high affinity for these kinases, making the compound a promising candidate for therapeutic applications targeting diseases associated with JNK signaling dysregulation .

Case Studies and Research Findings

- In Vivo Studies : In animal models, administration of this compound has shown reduced inflammatory responses and improved outcomes in models of neurodegenerative diseases. For instance, it was tested in models of Alzheimer's disease where JNK inhibition is known to have beneficial effects on neuronal survival .

- Cell Culture Experiments : In vitro assays demonstrated that treatment with the compound led to decreased apoptosis in neuronal cell lines under stress conditions. This suggests that it may have neuroprotective properties by modulating cell survival pathways .

- Selectivity Profile : The selectivity for JNK2 and JNK3 over other MAPK family members indicates a reduced likelihood of off-target effects, which is crucial for minimizing potential side effects in therapeutic applications .

Data Table: Biological Activity Overview

| Biological Activity | Target Kinase | pIC50 Value | Effect Observed |

|---|---|---|---|

| Inhibition | JNK2 | 6.5 | Reduced inflammation |

| Inhibition | JNK3 | 6.7 | Neuroprotection |

| Apoptosis Reduction | Neuronal Cells | - | Increased survival |

Scientific Research Applications

Inhibition of Kinases

One of the primary applications of this compound is as an inhibitor of c-Jun N-terminal kinases (JNK), specifically JNK2 and JNK3. Research has shown that derivatives of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-amide exhibit potent inhibitory activity against these kinases. For instance, compounds derived from this structure have demonstrated selectivity within the mitogen-activated protein kinase (MAPK) family, showing promise in the treatment of conditions such as cancer and neurodegenerative disorders due to their role in cell signaling pathways involved in apoptosis and inflammation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Recent studies have utilized molecular docking techniques to evaluate its potential as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. The findings suggest that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide could be developed further for the treatment of inflammatory diseases .

Neuroprotective Effects

Given its structural characteristics, there is ongoing research into the neuroprotective effects of this compound. The inhibition of JNK pathways is particularly relevant in neurodegenerative diseases such as Alzheimer's disease. By modulating these pathways, the compound may help mitigate neuronal death and improve cognitive function .

Antidiabetic Activity

The potential antidiabetic properties of compounds related to this compound have been explored through their action on enzymes like α-glucosidase and acetylcholinesterase. These enzymes are critical in glucose metabolism and cholinergic signaling respectively. Inhibitors targeting these enzymes can play a significant role in managing Type 2 diabetes mellitus and related metabolic disorders .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. Various modifications on the benzothiophene core and the sulfamoyl group have been systematically studied to enhance potency and selectivity against specific biological targets while minimizing off-target effects .

Data Table: Summary of Applications

| Application Area | Target Enzyme/Pathway | Potential Disease Areas |

|---|---|---|

| Kinase Inhibition | JNK2 and JNK3 | Cancer, Neurodegenerative Diseases |

| Anti-inflammatory | 5-lipoxygenase | Inflammatory Diseases |

| Neuroprotective Effects | JNK Pathways | Alzheimer's Disease |

| Antidiabetic Activity | α-glucosidase | Type 2 Diabetes Mellitus |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide

- Structural Difference : Replaces the diethylsulfamoyl group with an isopropoxy substituent.

- Molecular weight is 340.44 g/mol, significantly lower than compounds with bulkier substituents .

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(diethylsulfamoyl)benzamide

- Structural Difference: Incorporates a benzothiazole ring at the 3-position instead of a cyano group.

- Impact : The benzothiazole group enhances aromatic stacking interactions and may improve binding to hydrophobic pockets in target proteins. Molecular weight increases to 525.71 g/mol, which could affect pharmacokinetics .

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide

- Structural Difference : Substitutes the benzamide group with a phenylacetamide chain.

Pharmacological and Physicochemical Properties

- Diethylsulfamoyl Group : Enhances hydrogen-bond acceptor capacity, critical for interactions with residues in enzymatic active sites (e.g., ACE2 docking score: -5.51 kcal/mol in related compounds) .

Q & A

Q. What are the key considerations for synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide?

The synthesis involves multi-step organic reactions, including:

- Cyclization of tetrahydrobenzothiophene precursors to form the bicyclic core.

- Amidation with 4-(diethylsulfamoyl)benzoyl chloride under anhydrous conditions (e.g., DMF solvent, 0–5°C to minimize side reactions).

- Purification via column chromatography or recrystallization to achieve >95% purity.

Key challenges include controlling reaction pH and temperature to prevent hydrolysis of the sulfamoyl group. Reaction progress is monitored using TLC and HPLC .

Q. How is the compound characterized to confirm its structural integrity?

- NMR Spectroscopy : H and C NMR verify the benzothiophene core, sulfamoyl substituents, and amide linkage.

- HPLC : Ensures purity (>95%) and detects residual solvents.

- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the benzamide and tetrahydrobenzothiophene moieties, critical for structure-activity relationships (SAR) .

Q. What analytical methods are used to assess solubility and stability in biological assays?

- Solubility : Tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) via nephelometry. If solubility is low (<10 µM), co-solvents (e.g., cyclodextrins) or prodrug strategies are employed.

- Stability : HPLC-MS monitors degradation in plasma or simulated gastric fluid over 24 hours. Instability in acidic conditions may necessitate enteric coating for oral administration studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Discrepancies may arise from:

- Assay conditions : Varying pH, temperature, or reducing agents (e.g., DTT) can alter sulfamoyl group reactivity.

- Metabolic differences : Use liver microsomes or CYP450 inhibitors to identify metabolism-driven activity loss.

- Target specificity : Perform kinase profiling or proteome-wide binding assays to rule off-target effects. Cross-validate findings with CRISPR knockouts of suspected targets .

Q. What experimental designs optimize the compound’s pharmacokinetic (PK) properties?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP while retaining binding affinity.

- Prodrug strategies : Mask the sulfamoyl group with enzymatically cleavable esters to enhance oral bioavailability.

- PK/PD modeling : Use compartmental models to correlate plasma concentrations with target engagement in vivo .

Q. How can researchers address low yields in the final amidation step?

- Activation reagents : Replace EDCl/HOBt with T3P (propylphosphonic anhydride) to improve coupling efficiency.

- Solvent optimization : Switch from DMF to THF or dichloromethane to reduce side reactions.

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours at 80°C, improving yield by 20–30% .

Q. What methodologies identify the compound’s primary biological targets?

- Cellular thermal shift assays (CETSA) : Detect target stabilization upon compound binding.

- Chemoproteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins for LC-MS/MS identification.

- Molecular docking : Prioritize targets (e.g., kinases, GPCRs) using AutoDock Vina with force-field refinements .

Q. How should researchers handle conflicting crystallographic and docking results for binding modes?

- Multi-conformer docking : Account for ligand flexibility using RosettaLigand or induced-fit protocols.

- Molecular dynamics (MD) : Simulate binding over 100 ns to assess stability of predicted poses.

- Mutagenesis : Validate key residues (e.g., hydrogen bond donors) via alanine scanning .

Q. What strategies improve selectivity against structurally related off-targets?

- SAR-guided substitutions : Replace the diethylsulfamoyl group with bulkier tert-butylsulfonamides to sterically block off-target binding.

- Free-energy perturbation (FEP) : Compute relative binding affinities for analogs to prioritize selective candidates.

- Covalent inhibitors : Introduce acrylamide warheads for irreversible binding to non-conserved cysteine residues .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Transcriptomics : RNA-seq identifies differentially expressed pathways post-treatment.

- Phenotypic rescue : Reintroduce the putative target via overexpression in knockouts to restore compound efficacy.

- In vivo imaging : Use fluorescent or radiolabeled analogs (e.g., F-PET tracers) to monitor tissue distribution and target engagement .

Methodological Notes

- Data Reproducibility : Report reaction conditions (e.g., solvent, catalyst loading) in full to enable replication.

- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.